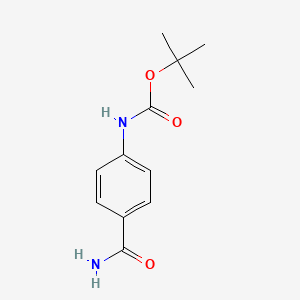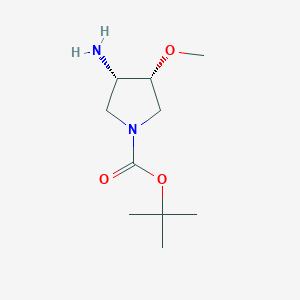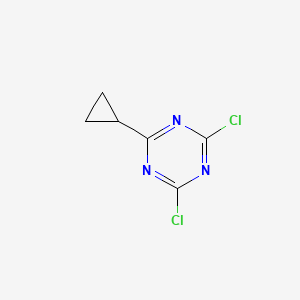
3-Isopropylpyrazin-2-amine
Vue d'ensemble
Description
3-Isopropylpyrazin-2-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in research .
Synthesis Analysis
The synthesis of pyrazine derivatives, which include this compound, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives :
- A study by Gerritsma et al. (2003) focused on the preparation of labelled 2‐methoxy‐3‐alkylpyrazines, which involved the synthesis and characterization of deuterated analogs including 2-methoxy-3-isopropylpyrazine (Gerritsma et al., 2003).
Application in Peptidomimetics :
- Hammond and Bartlett (2007) described the synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics, highlighting the versatility of pyrazine derivatives in biochemical applications (Hammond & Bartlett, 2007).
Antimicrobial and Cytotoxic Properties :
- Research by Hassaneen et al. (2019) explored the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, revealing promising antibacterial agents and cytotoxic properties against various cancer cell lines (Hassaneen et al., 2019).
Potential as Anticancer Agents :
- Murphy et al. (2011) discovered analogues of pyrazine compounds as potent and selective inhibitors of PDK1, with potential applications as anticancer agents (Murphy et al., 2011).
Catalysis in Synthesis Reactions :
- The study by Mofakham et al. (2012) highlighted the use of amines in the Ugi reaction and synthesis of various compounds, demonstrating the catalytic capabilities of pyrazine derivatives (Mofakham et al., 2012).
Biocatalysis in Syntheses :
- Dawood et al. (2018) discussed the use of isopropylamine in transaminase-catalyzed reactions, enhancing the understanding of biocatalysis involving pyrazine derivatives (Dawood et al., 2018).
Mécanisme D'action
Target of Action
3-Isopropylpyrazin-2-amine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are involved .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
It is known that pyrazine derivatives, such as 3-Isopropylpyrazin-2-amine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds have shown that the effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Understanding how the compound is transported and distributed, including any transporters or binding proteins it interacts with, would provide valuable insights into its cellular effects .
Subcellular Localization
Understanding where in the cell the compound is localized, and any effects on its activity or function, would provide valuable insights into its cellular effects .
Propriétés
IUPAC Name |
3-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGRKDNOTWDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)

![3-[(3-Bromophenoxy)methyl]benzoic acid](/img/structure/B3104471.png)



![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)
![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)
